K6PC-5

概要

説明

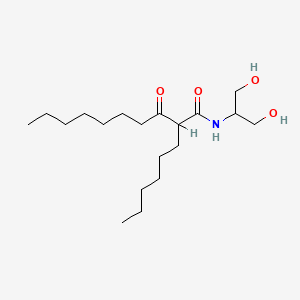

K6PC-5 is a compound commonly used in cosmetic and skincare products. It is known for its skin-protecting properties and is often included in formulations to protect the skin from external influences . The compound contains a hydroxy group (-OH), an isopropyl group, and a capryloyl group, which contribute to its unique chemical structure and functionality .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis typically involves acylation reactions where caprylic acid (octanoic acid) is introduced . The process may also involve the use of ammonia or alkyl and alkanol amines to form the amide bond .

Industrial Production Methods: In industrial settings, the production of dihydroxyisopropyl capryloylcaprylamide involves large-scale chemical reactions under controlled conditions. The use of preparative high-performance liquid chromatography (prep-HPLC) is common for the isolation and purification of the compound . This method ensures the production of high-purity dihydroxyisopropyl capryloylcaprylamide suitable for use in cosmetic formulations.

化学反応の分析

Types of Reactions: K6PC-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxy and amide groups in the compound .

Common Reagents and Conditions: Common reagents used in the reactions of dihydroxyisopropyl capryloylcaprylamide include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of dihydroxyisopropyl capryloylcaprylamide depend on the specific reaction conditions. For example, oxidation reactions may produce corresponding ketones or aldehydes, while substitution reactions may result in the formation of various substituted derivatives .

科学的研究の応用

Neuroprotective Applications

K6PC-5 has demonstrated significant neuroprotective effects, particularly in models of neuronal ischemia-reperfusion injuries. Research indicates that this compound activates the SphK1-Nrf2 signaling pathway, which is crucial for protecting neuronal cells from oxidative stress and programmed necrosis.

Key Findings

- Cell Viability : In studies involving SH-SY5Y neuronal cells subjected to oxygen-glucose deprivation/re-oxygenation (OGDR), this compound treatment improved cell viability significantly at concentrations of 2.5 to 25 μM, whereas higher concentrations (100 μM) induced cell death .

- Mechanism of Action : this compound's protective effects are mediated through SphK1 activation, leading to enhanced expression of Nrf2-dependent genes such as NQO1 and HO1, which are involved in antioxidant defenses .

Case Study

A study demonstrated that this compound treatment resulted in a marked reduction in lactate dehydrogenase (LDH) release, a marker of cell necrosis, indicating its potential as a neuroprotective agent against OGDR-induced damage .

Dermatological Applications

This compound has been investigated for its effects on skin health, particularly in promoting fibroblast proliferation and collagen synthesis. These properties make it a candidate for anti-aging therapies.

Key Findings

- Fibroblast Proliferation : Topical application of this compound on aged murine skin led to a 10% increase in dermal thickness and enhanced collagen production, suggesting its utility in treating skin aging .

- Epidermal Differentiation : this compound promotes the expression of differentiation markers such as involucrin and filaggrin in keratinocytes, indicating its role in skin barrier function improvement .

Data Table: Effects of this compound on Skin Parameters

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Dermal Thickness | Baseline Measurement | Increased by 10% |

| Collagen Production | Low Levels | Significantly Increased |

| Expression of Involucrin | Low | Enhanced |

| Expression of Filaggrin | Low | Enhanced |

Cellular Differentiation Applications

In addition to its neuroprotective and dermatological benefits, this compound has been shown to influence cellular differentiation processes.

Key Findings

- Keratinocyte Differentiation : this compound enhances the differentiation of keratinocytes through intracellular calcium signaling pathways. This effect is independent of classical phospholipase C-mediated pathways but relies on thapsigargin-sensitive calcium stores .

- Monocyte Differentiation : In human monocytic U937 cell lines, this compound has been shown to regulate differentiation through SphK1 activation, enhancing markers associated with monocyte maturation .

Case Study

A study involving human keratinocytes revealed that this compound increased the expression of key differentiation markers while simultaneously inhibiting epidermal hyperplasia, showcasing its potential therapeutic role in skin disorders .

作用機序

The mechanism of action of dihydroxyisopropyl capryloylcaprylamide involves its interaction with the skin’s surface to form a protective barrier. The hydroxy and amide groups in the compound contribute to its ability to bind to the skin and provide protection against external influences . The molecular targets and pathways involved in its action include the skin’s lipid barrier and cellular signaling pathways that regulate skin health and protection .

類似化合物との比較

Similar Compounds: Similar compounds to dihydroxyisopropyl capryloylcaprylamide include other amides of fatty acids, such as stearamides and cocamides . These compounds share similar chemical structures and functionalities but differ in the specific fatty acid components and the presence of additional functional groups.

Uniqueness: K6PC-5 is unique due to its specific combination of hydroxy, isopropyl, and capryloyl groups, which contribute to its distinct chemical properties and skin-protecting effects . This uniqueness makes it a valuable ingredient in cosmetic formulations, providing benefits that may not be achieved with other similar compounds.

生物活性

K6PC-5 is a sphingosine kinase 1 (SphK1) activator that has garnered attention for its diverse biological activities, particularly in the context of cell signaling, disease modulation, and therapeutic potential. This article explores the compound's mechanisms of action, its effects on various cell types, and relevant case studies that highlight its biological significance.

This compound, chemically known as N-(1,3-dihydroxyisopropyl)-2-hexyl-3-oxo-decanamide, functions primarily by activating sphingosine kinase 1 (SphK1), leading to increased production of sphingosine-1-phosphate (S1P). S1P is a bioactive lipid that plays crucial roles in cellular processes such as proliferation, survival, and differentiation. The activation of SphK1 by this compound has been shown to modulate intracellular calcium levels and promote keratinocyte differentiation.

1. Keratinocyte Differentiation and Proliferation

Research indicates that this compound enhances keratinocyte differentiation by increasing the expression of specific markers such as involucrin and filaggrin. In vitro studies using HaCaT cells demonstrated that this compound induced oscillations in intracellular calcium concentration ([Ca²⁺]i), which are critical for keratinocyte function. The compound's effects were confirmed in vivo through topical application in murine models, where it inhibited epidermal hyperplasia and promoted differentiation markers in the skin .

2. Neuroprotection in Huntington's Disease

In a study focusing on Huntington's disease (HD), chronic administration of this compound (0.05 mg/kg) in R6/2 HD mice resulted in significant improvements in motor functions and a reduction in disease progression. The compound was shown to activate pro-survival pathways, reduce toxic mutant huntingtin aggregation, and enhance S1P metabolism. Behavioral assessments indicated that treated mice exhibited less motor dysfunction compared to controls .

3. Antiviral Activity Against Ebola Virus

This compound has also been investigated for its antiviral properties. It was found to significantly inhibit Ebola virus (EBOV) infection in endothelial cells by reducing viral entry and production. This effect is attributed to the compound's ability to prevent virus-induced necrosis, highlighting its potential as a therapeutic agent against viral infections .

Comparative Efficacy

The following table summarizes the biological activities of this compound across different studies:

Case Study 1: Keratinocyte Response to this compound

A study conducted on HaCaT cells demonstrated that this compound not only activated SphK1 but also led to significant increases in [Ca²⁺]i oscillations. The transfection of SphK1-siRNA blocked these effects, confirming the specificity of this compound's action on SphK1 activity. This study underscores the potential application of this compound in dermatological therapies aimed at enhancing skin barrier function.

Case Study 2: Huntington's Disease Model

In R6/2 mice treated with this compound, behavioral tests showed significant improvements in coordination and movement over time compared to untreated controls. Notably, the treatment group did not develop typical clasping behavior associated with advanced HD stages, suggesting a protective effect on motor functions linked to SphK1 activation .

特性

IUPAC Name |

N-(1,3-dihydroxypropan-2-yl)-2-hexyl-3-oxodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4/c1-3-5-7-9-11-13-18(23)17(12-10-8-6-4-2)19(24)20-16(14-21)15-22/h16-17,21-22H,3-15H2,1-2H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYVFCHCRBGGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C(CCCCCC)C(=O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997113 | |

| Record name | N-(1,3-Dihydroxypropan-2-yl)-2-hexyl-3-oxodecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756875-51-1 | |

| Record name | Dihydroxyisopropyl capryloylcaprylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0756875511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,3-Dihydroxypropan-2-yl)-2-hexyl-3-oxodecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROXYISOPROPYL CAPRYLOYLCAPRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UO46U4GM1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。